8-Benzoylnaphthalene-1-carboxylic acid

Description

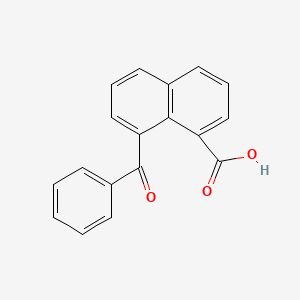

8-Benzoylnaphthalene-1-carboxylic acid is a naphthalene derivative featuring a benzoyl group (-COC₆H₅) at the 8-position and a carboxylic acid (-COOH) group at the 1-position. The benzoyl group introduces steric bulk and electron-withdrawing effects, which may influence reactivity, solubility, and biological activity. This compound is likely used in organic synthesis, pharmaceuticals, or materials science, similar to other naphthalene carboxylic acids .

Propriétés

Numéro CAS |

13148-24-8 |

|---|---|

Formule moléculaire |

C18H12O3 |

Poids moléculaire |

276.291 |

Nom IUPAC |

8-benzoylnaphthalene-1-carboxylic acid |

InChI |

InChI=1S/C18H12O3/c19-17(13-6-2-1-3-7-13)14-10-4-8-12-9-5-11-15(16(12)14)18(20)21/h1-11H,(H,20,21) |

Clé InChI |

PPBYXQZWLRJRAP-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=CC3=C2C(=CC=C3)C(=O)O |

Synonymes |

8-Benzoyl-1-naphthoic acid |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Structural and Electronic Comparisons

8-Chloronaphthalene-1-carboxylic Acid (CAS 4537-00-2)

- Molecular Formula : C₁₁H₇ClO₂

- Molecular Weight : 206.63 g/mol

- Key Features : The 8-chloro substituent is electron-withdrawing, enhancing the acidity of the carboxylic acid group compared to unsubstituted naphthalene-1-carboxylic acid.

- Synthesis : 14 synthetic routes are documented, often involving chlorination at the 8-position followed by oxidation to introduce the carboxylic acid .

- Applications : Used as an intermediate in agrochemicals and pharmaceuticals.

8-Bromo-5-Nitro-naphthalene-1-carboxylic Acid

- Molecular Formula: C₁₁H₆BrNO₄ (inferred)

- Key Features : The bromine (electron-withdrawing) and nitro (strongly electron-withdrawing) groups further increase acidity. Steric hindrance at the 5- and 8-positions may reduce solubility in polar solvents .

- Applications : Likely employed in high-performance materials or as a precursor for dyes.

4-Phenylnaphthalene-1-carboxylic Acid (CAS 94574-45-5)

- Molecular Formula : C₁₇H₁₂O₂

- The carboxylic acid’s acidity is moderated by the phenyl group’s resonance effects .

- Applications : Suitable for optoelectronic materials or polymer additives.

Benzocyclobutyl-1-carboxylic Acid

- Molecular Formula : C₉H₈O₂

- Key Features : The fused cyclobutane ring introduces strain, increasing reactivity. The carboxylic acid’s position adjacent to the strained ring may lead to unique polymerization or cross-linking behavior .

- Applications : Used in polymer chemistry and as a building block for strained intermediates.

Physical and Chemical Properties

| Compound | Molecular Weight (g/mol) | Substituents | Acidity (pKa)* | Solubility (Polar Solvents) |

|---|---|---|---|---|

| 8-Benzoylnaphthalene-1-carboxylic acid (inferred) | ~262.27 | 8-benzoyl, 1-COOH | ~2.5–3.0 | Low (due to benzoyl bulk) |

| 8-Chloronaphthalene-1-carboxylic acid | 206.63 | 8-Cl, 1-COOH | ~2.0–2.5 | Moderate |

| 8-Bromo-5-Nitro-naphthalene-1-carboxylic acid | ~295.08 | 8-Br, 5-NO₂, 1-COOH | ~1.5–2.0 | Low |

| 4-Phenylnaphthalene-1-carboxylic acid | 248.28 | 4-Ph, 1-COOH | ~3.0–3.5 | Moderate |

| Benzocyclobutyl-1-carboxylic acid | 148.16 | Cyclobutane fused, 1-COOH | ~4.0–4.5 | High |

*Acidity estimates based on substituent electronic effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.